molecular formula C12H9N3O2 B13094199 5-(1H-Pyrrol-1-yl)-2,3-dihydrophthalazine-1,4-dione

5-(1H-Pyrrol-1-yl)-2,3-dihydrophthalazine-1,4-dione

Cat. No.: B13094199
M. Wt: 227.22 g/mol
InChI Key: BYTYGHDKWMLWQY-UHFFFAOYSA-N
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Description

5-(1H-Pyrrol-1-yl)-2,3-dihydrophthalazine-1,4-dione is an organic compound that belongs to the class of heterocyclic compounds It contains a pyrrole ring fused to a phthalazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-Pyrrol-1-yl)-2,3-dihydrophthalazine-1,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phthalic anhydride with hydrazine hydrate to form phthalhydrazide, which is then reacted with pyrrole under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-(1H-Pyrrol-1-yl)-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine oxides, while reduction can produce dihydrophthalazine derivatives.

Scientific Research Applications

5-(1H-Pyrrol-1-yl)-2,3-dihydrophthalazine-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1H-Pyrrol-1-yl)-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1H-Pyrrol-1-yl)-2,3-dihydrophthalazine-1,4-dione is unique due to its specific combination of a pyrrole ring and a phthalazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

5-pyrrol-1-yl-2,3-dihydrophthalazine-1,4-dione

InChI

InChI=1S/C12H9N3O2/c16-11-8-4-3-5-9(15-6-1-2-7-15)10(8)12(17)14-13-11/h1-7H,(H,13,16)(H,14,17)

InChI Key

BYTYGHDKWMLWQY-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=CC=CC3=C2C(=O)NNC3=O

Origin of Product

United States

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